molecular formula C17H23NO4S2 B2413226 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034404-74-3

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2413226
CAS No.: 2034404-74-3
M. Wt: 369.49
InChI Key: VUTPTXNFIQCNGO-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and ethyl groups. The final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring and other functional groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide
  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of the methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-11-9-15(22-4)17(10-12(11)2)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,13,18-19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPTXNFIQCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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